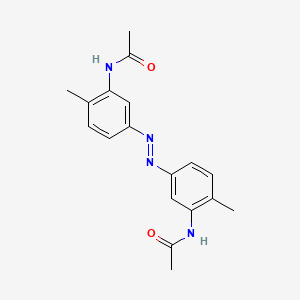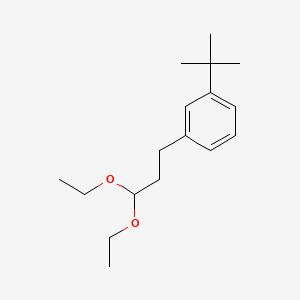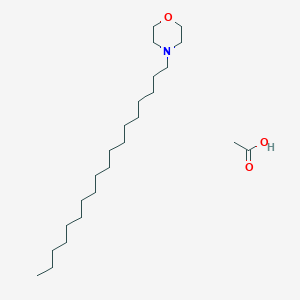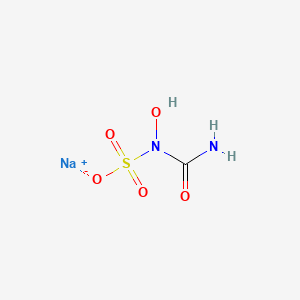
3,3'-(Diacetylamino)-4,4'-dimethylazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene typically involves the following steps:
Diazotization: The starting material, 4,4’-dimethylbenzidine, is diazotized using sodium nitrite in an acidic medium (usually hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with aniline in the presence of a base (such as sodium acetate) to form the azobenzene derivative.
Acetylation: The final step involves acetylation of the amino groups using acetic anhydride in the presence of a catalyst like pyridine to yield 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of the corresponding hydrazo compound.
Substitution: The acetylamino groups can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Employed in the study of protein-ligand interactions due to its ability to undergo reversible photoisomerization.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the manufacturing of dyes, pigments, and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 3,3’-(Diacetylamino)-4,4’-dimethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include interactions with proteins and nucleic acids, where the photoisomerization can induce conformational changes affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethylazobenzene: Lacks the acetylamino groups, making it less reactive in certain chemical reactions.
3,3’-Diamino-4,4’-dimethylazobenzene: Contains amino groups instead of acetylamino groups, leading to different reactivity and applications.
3,3’-(Diacetylamino)-azobenzene: Lacks the methyl groups, affecting its steric properties and reactivity.
Uniqueness
3,3’-(Diacetylamino)-4,4’-dimethylazobenzene is unique due to the presence of both acetylamino and methyl groups, which confer specific chemical properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in applications requiring light-induced changes.
Propriétés
Numéro CAS |
138805-31-9 |
|---|---|
Formule moléculaire |
C18H20N4O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[5-[(3-acetamido-4-methylphenyl)diazenyl]-2-methylphenyl]acetamide |
InChI |
InChI=1S/C18H20N4O2/c1-11-5-7-15(9-17(11)19-13(3)23)21-22-16-8-6-12(2)18(10-16)20-14(4)24/h5-10H,1-4H3,(H,19,23)(H,20,24) |
Clé InChI |
QCHDDHDFIRXWDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)NC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)


![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)





